ar,ar'-Dimethyl 4,4'-carbonyldiphthalate

Description

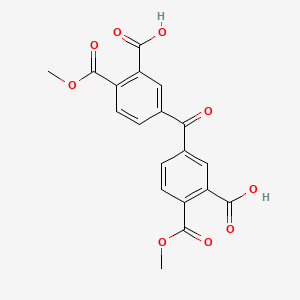

ar,ar'-Dimethyl 4,4'-carbonyldiphthalate is a dimethyl ester derivative of 4,4'-carbonyldiphthalic anhydride (CAS 2421-28-5), a compound characterized by two phthalic acid moieties linked via a central carbonyl group . The esterification of the anhydride’s carboxylic acid groups with methyl groups enhances its stability and modifies its physicochemical properties, making it suitable for applications in polymer synthesis and specialty materials. Key properties include:

- Molecular Formula: Likely $ C{20}H{14}O_8 $ (based on the anhydride structure with methyl ester groups).

- Functional Groups: Two aromatic methyl esters (ar,ar'-positions) and a central carbonyl bridge.

- Thermal Stability: Expected to exhibit high thermal resistance due to its rigid aromatic backbone, similar to the anhydride precursor (melting point: 220–224°C; flash point: 300°C) .

Properties

CAS No. |

36928-64-0 |

|---|---|

Molecular Formula |

C19H14O9 |

Molecular Weight |

386.3 g/mol |

IUPAC Name |

5-(3-carboxy-4-methoxycarbonylbenzoyl)-2-methoxycarbonylbenzoic acid |

InChI |

InChI=1S/C19H14O9/c1-27-18(25)11-5-3-9(7-13(11)16(21)22)15(20)10-4-6-12(19(26)28-2)14(8-10)17(23)24/h3-8H,1-2H3,(H,21,22)(H,23,24) |

InChI Key |

ZCDIDXLJWKRUGC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)OC)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ar,ar’-Dimethyl 4,4’-carbonyldiphthalate typically involves the reaction of dimethyl terephthalate with phosgene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of ar,ar’-Dimethyl 4,4’-carbonyldiphthalate involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: ar,ar’-Dimethyl 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters.

Scientific Research Applications

ar,ar’-Dimethyl 4,4’-carbonyldiphthalate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of polyimides and other high-performance polymers.

Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.

Industry: Utilized in the production of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of ar,ar’-Dimethyl 4,4’-carbonyldiphthalate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include oxidation-reduction cycles and nucleophilic substitution mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of ar,ar'-dimethyl 4,4'-carbonyldiphthalate is highlighted through comparisons with analogous compounds (Table 1).

Table 1: Structural and Functional Comparison

Key Insights :

Functional Group Influence: The methyl esters in this compound reduce its reactivity compared to the anhydride form, making it less prone to hydrolysis but still suitable for step-growth polymerization . Carbonyl vs. Sulfonyl Bridges: The carbonyl group offers moderate rigidity and electronic effects, while sulfonyl bridges (e.g., in 4,4'-sulfonyldiphenol) confer higher thermal stability and polarity .

Thermal and Chemical Stability: The anhydride precursor (4,4'-carbonyldiphthalic anhydride) reacts readily with nucleophiles like amines, whereas the dimethyl ester form is more stable under acidic and neutral conditions . Phenolic analogs (e.g., 4,4'-(propane-2,2-diyl)diphenol) exhibit lower thermal stability due to hydroxyl group susceptibility to degradation .

Applications: this compound is theorized to serve as a monomer for aromatic polyesters with high glass transition temperatures ($ T_g $), similar to polyimides derived from its anhydride counterpart . In contrast, sulfonyldiphenol-based polymers are prioritized for aerospace and automotive sectors due to exceptional heat resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.